1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one
CAS No.: 1705340-62-0
Cat. No.: VC4146675
Molecular Formula: C25H31FN2O3
Molecular Weight: 426.532
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705340-62-0 |
|---|---|
| Molecular Formula | C25H31FN2O3 |
| Molecular Weight | 426.532 |
| IUPAC Name | 1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(2-methylphenoxy)ethanone |
| Standard InChI | InChI=1S/C25H31FN2O3/c1-19-6-2-4-8-23(19)30-18-25(29)28-14-10-20(11-15-28)27-16-12-21(13-17-27)31-24-9-5-3-7-22(24)26/h2-9,20-21H,10-18H2,1H3 |
| Standard InChI Key | ZAHXRZRSTJTSKT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1OCC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Introduction
Structural Analysis
The compound's structure includes a bipiperidine moiety, which is a common feature in many pharmaceuticals due to its ability to interact with biological targets. The presence of a 2-fluorophenoxy group enhances lipophilicity and can influence interactions with enzymes or receptors. The o-tolyloxy group adds additional complexity and potential for bioactivity.
Biological Activity and Potential Applications
Compounds with similar structures have been investigated for their biological activities, including antimicrobial and anti-inflammatory properties. The interaction with specific molecular targets can modulate enzyme or receptor activity, making them candidates for further pharmacological studies.
2-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one
This compound is a pyridazinone derivative with potential therapeutic applications due to its interactions with biological targets like enzymes or receptors.
(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
This compound belongs to the class of piperidine derivatives and contains a thiadiazole moiety, indicating potential bioactivity and applications in medicinal chemistry.
1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one
This compound exhibits antimicrobial and anti-inflammatory properties, with its structure allowing interactions with specific molecular targets.
Data Tables for Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one | Complex structure with potential therapeutic applications | Interacts with biological targets |
| (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | Contains thiadiazole moiety, potential bioactivity | Piperidine derivative with medicinal chemistry applications |
| 1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one | C15H13F O, exhibits antimicrobial and anti-inflammatory properties | Ketone functional group with fluorophenoxy moiety |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume